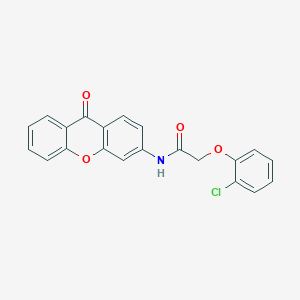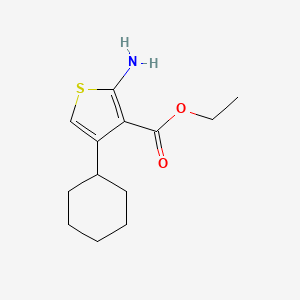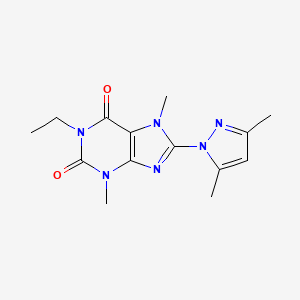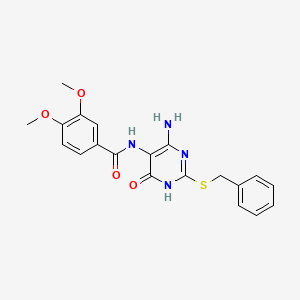
2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is a synthetic organic compound that belongs to the class of xanthene derivatives. It is also known as XNT, and it has been the subject of scientific research due to its potential applications in medicine and biology.
Scientific Research Applications
Synthesis and Biological Activities
- A study on the synthesis of benzophenone tagged thiazolidinone analogs revealed the potential of related compounds for xanthine oxidase inhibition and antioxidant properties, indicating a broader utility in addressing oxidative stress-related disorders (Lakshmi Ranganatha et al., 2014).
- Research on novel fluorescence probes for detecting reactive oxygen species highlighted the synthesis and utility of compounds with a similar xanthen-3-yl structure, demonstrating their value in studying oxidative stress in biological systems (Setsukinai et al., 2003).
Material Science and Coating Applications
- A thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator was synthesized for PMMA hybrid networks preparation, illustrating the compound's relevance in advanced materials science for creating robust polymer/filler networks with improved thermal stability (Batibay et al., 2020).
Antitumor Potential
- The relationship between structure and in vivo colon 38 activity for xanthenone derivatives was investigated, suggesting that modifications on the xanthenone structure could enhance antitumor potency, a crucial insight for developing new cancer therapeutics (Atwell et al., 1990).
Pesticide and Herbicide Applications
- Powder diffraction data of derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide , potential pesticides, were characterized, offering foundational knowledge for developing more effective and safer agricultural chemicals (Olszewska et al., 2009).
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(9-oxoxanthen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4/c22-16-6-2-4-8-18(16)26-12-20(24)23-13-9-10-15-19(11-13)27-17-7-3-1-5-14(17)21(15)25/h1-11H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHVPOGODBTCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)COC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2881021.png)

![6-(4-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2881023.png)


![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;2-morpholin-4-ylethanamine](/img/no-structure.png)
![3-(3,5-Dichlorophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2881029.png)
![5-(4-fluorobenzyl)-N-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2881030.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2881034.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2881037.png)
![N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide](/img/structure/B2881038.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2881040.png)
